1-(6-Amino-9H-purin-9-yl)propan-2-one
Overview
Description
1-(6-Amino-9H-purin-9-yl)propan-2-one is a chemical compound with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . It is known for its potential antitumor properties and is used in the treatment of cancer. The compound induces cell death through alkylation and regulatory effects on gene expression .
Scientific Research Applications
1-(6-Amino-9H-purin-9-yl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and its potential to induce cell death through alkylation.
Medicine: Investigated for its antitumor properties and potential use in cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Amino-9H-purin-9-yl)propan-2-one can be synthesized through various chemical reactions. One common method involves the reaction of 6-amino-9H-purine with 2-bromoacetone under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-9H-purin-9-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., bromoacetone), bases (e.g., potassium carbonate)
Major Products Formed
Oxidation: Formation of oxidized derivatives of the compound
Reduction: Formation of reduced derivatives
Substitution: Formation of substituted purine derivatives
Mechanism of Action
The mechanism of action of 1-(6-Amino-9H-purin-9-yl)propan-2-one involves its interaction with DNA. The compound induces cell death by alkylating DNA, which leads to the disruption of DNA replication and transcription. This results in the activation of cell death pathways and the inhibition of tumor growth . The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
1-(6-Amino-9H-purin-9-yl)propan-2-one can be compared with other similar compounds, such as:
1-(6-Amino-9H-purin-9-yl)propan-2-ol: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity.
1-(6-Amino-9H-purin-9-yl)acetone: Similar structure but with different substituents, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with DNA and exert its antitumor effects .
Properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-4H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVQIXZDNRKXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558110 | |
Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105970-02-3 | |
Record name | 1-(6-Amino-9H-purin-9-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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